

isooctanoic acid reaction thermodynamics and kinetics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Isooctanoic acid

Cat. No.: B1218633

[Get Quote](#)

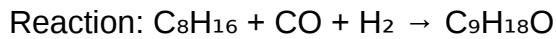
An In-depth Technical Guide on the Reaction Thermodynamics and Kinetics of **Isooctanoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isooctanoic acid, a branched-chain C8 carboxylic acid, and its isomers, most notably 3,5,5-trimethylhexanoic acid, are of significant industrial importance. Their applications span from the synthesis of plasticizers and lubricants to their use as intermediates in the pharmaceutical and cosmetic industries.^[1] A thorough understanding of the thermodynamics and kinetics of the reactions involved in the synthesis of **isooctanoic acid** is crucial for process optimization, reactor design, and ensuring product quality. This technical guide provides a detailed overview of the core reaction pathways for **isooctanoic acid** production, focusing on their thermodynamic and kinetic aspects. Experimental protocols for key reactions are detailed, and quantitative data is summarized for comparative analysis.

Core Synthesis Routes and Their Mechanisms


The industrial production of **isooctanoic acid** is primarily achieved through two main routes: the hydroformylation of diisobutylene followed by oxidation, and the Koch-Haaf reaction. An alternative, though less common, method is the direct oxidation of isooctanol.

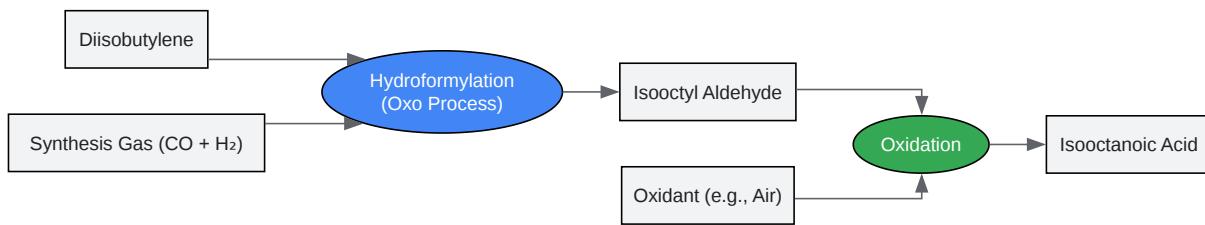
Hydroformylation of Diisobutylene and Subsequent Oxidation

This two-step process is a cornerstone of industrial **isooctanoic acid** synthesis.

Step 1: Hydroformylation (Oxo Process) of Diisobutylene

In this step, diisobutylene (a mixture of isomers of 2,4,4-trimethylpentene) reacts with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to form isooctyl aldehydes.

Mechanism: The hydroformylation process, catalyzed by transition metal complexes (typically cobalt or rhodium), generally follows the Heck and Breslow mechanism.^[2] The key steps involve the formation of a metal-hydride complex, coordination of the olefin, migratory insertion to form a metal-alkyl complex, coordination of carbon monoxide, and subsequent reductive elimination to yield the aldehyde and regenerate the catalyst.


Step 2: Oxidation of Isooctyl Aldehyde

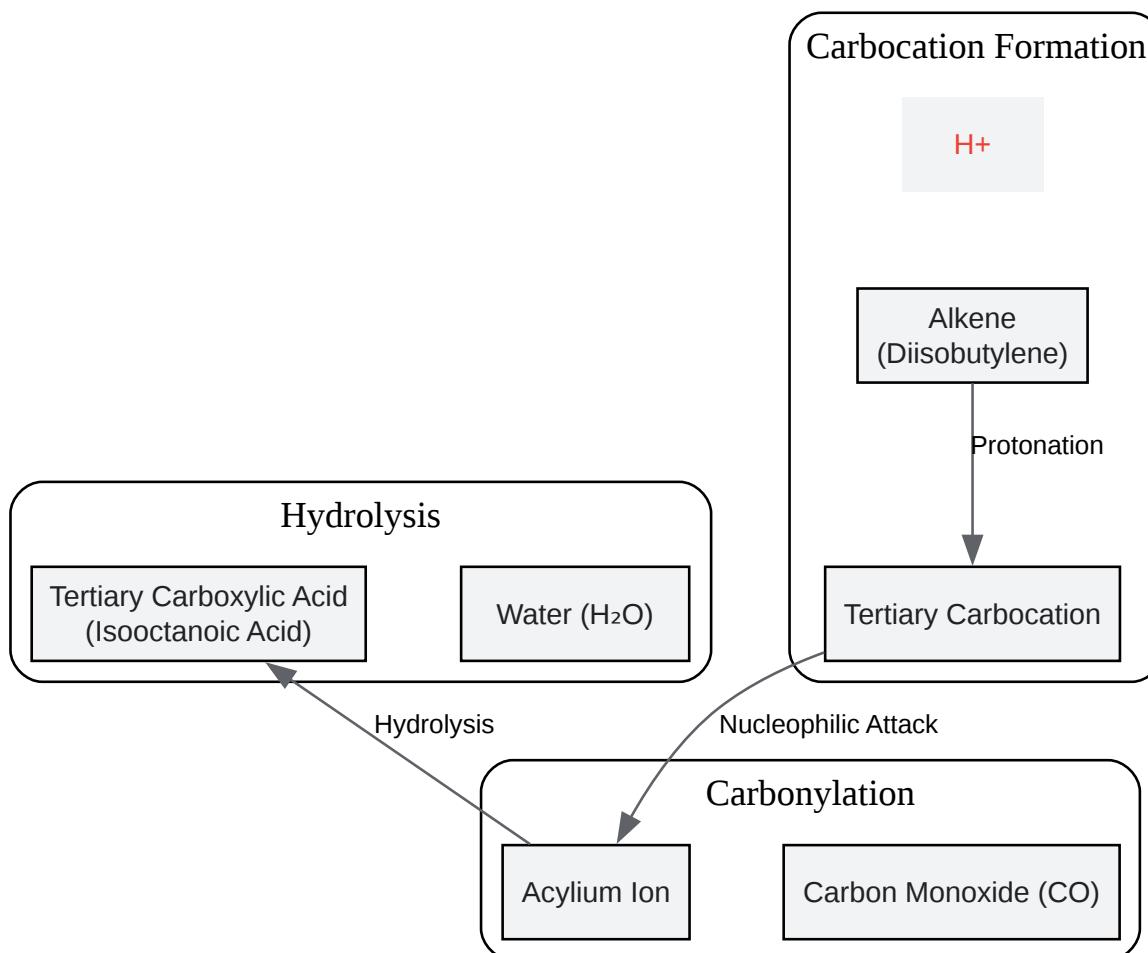
The resulting isooctyl aldehydes are then oxidized to **isooctanoic acid**, typically using air or oxygen in the presence of a catalyst.

Mechanism: The oxidation of aldehydes to carboxylic acids can proceed through a free-radical chain mechanism or via the formation of a gem-diol intermediate upon reaction with water, which is then oxidized.^{[3][4][5]} The reaction is often catalyzed by metal salts, such as those of manganese or cobalt.

Logical Flow of the Hydroformylation and Oxidation Process

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **isooctanoic acid** via hydroformylation and subsequent oxidation.


The Koch-Haaf Reaction

The Koch-Haaf reaction provides a direct route to tertiary carboxylic acids, such as **isooctanoic acid**, from alkenes or alcohols.[\[1\]](#)[\[6\]](#)

Reaction (from Diisobutylene): $C_8H_{16} + CO + H_2O \rightarrow C_9H_{18}O_2$

Mechanism: This reaction is catalyzed by strong acids (e.g., sulfuric acid, hydrofluoric acid).[\[6\]](#) [\[7\]](#) The mechanism involves the protonation of the alkene to form a stable tertiary carbocation. This carbocation is then attacked by carbon monoxide to form an acylium ion, which is subsequently hydrolyzed to yield the tertiary carboxylic acid.[\[6\]](#)[\[8\]](#) The Koch-Haaf variation utilizes formic acid as an in-situ source of carbon monoxide, allowing for milder reaction conditions.[\[1\]](#)[\[6\]](#)

Generalized Mechanism of the Koch-Haaf Reaction

[Click to download full resolution via product page](#)

Caption: Key steps in the synthesis of **isooctanoic acid** via the Koch-Haaf reaction.

Thermodynamic and Kinetic Data

Quantitative thermodynamic and kinetic data for the specific reactions leading to **isooctanoic acid** are not extensively available in the public domain. However, data from analogous reactions provide valuable insights.

Thermodynamic Data

The following table summarizes available thermodynamic data for **isooctanoic acid** (specifically 3,5,5-trimethylhexanoic acid) and related reaction types.

Parameter	Value	Compound/Reaction	Notes and Citations
Enthalpy of Vaporization (ΔH_{vap})	54.04 kJ/mol	3,5,5-Trimethylhexanoic acid	[9]
Enthalpy of Hydroformylation (ΔH_{rxn})	-31.21 kcal/mol (-130.6 kJ/mol)	Ethylene \rightarrow Propanal	Calculated from experimental heat of formation data. Provides an estimate for the exothermicity of the hydroformylation reaction.[10][11][12]
Enthalpy of Hydroformylation (ΔH_{rxn})	-27.31 kcal/mol (-114.3 kJ/mol)	Propylene \rightarrow n-Butanal	Calculated from experimental heat of formation data.[10]
Dissociation of Carboxylic Acids	Endothermic (Positive ΔH)	General Carboxylic Acids in Water	The dissociation is generally an endothermic process, with solvation of the resulting ions playing a key role.[13]

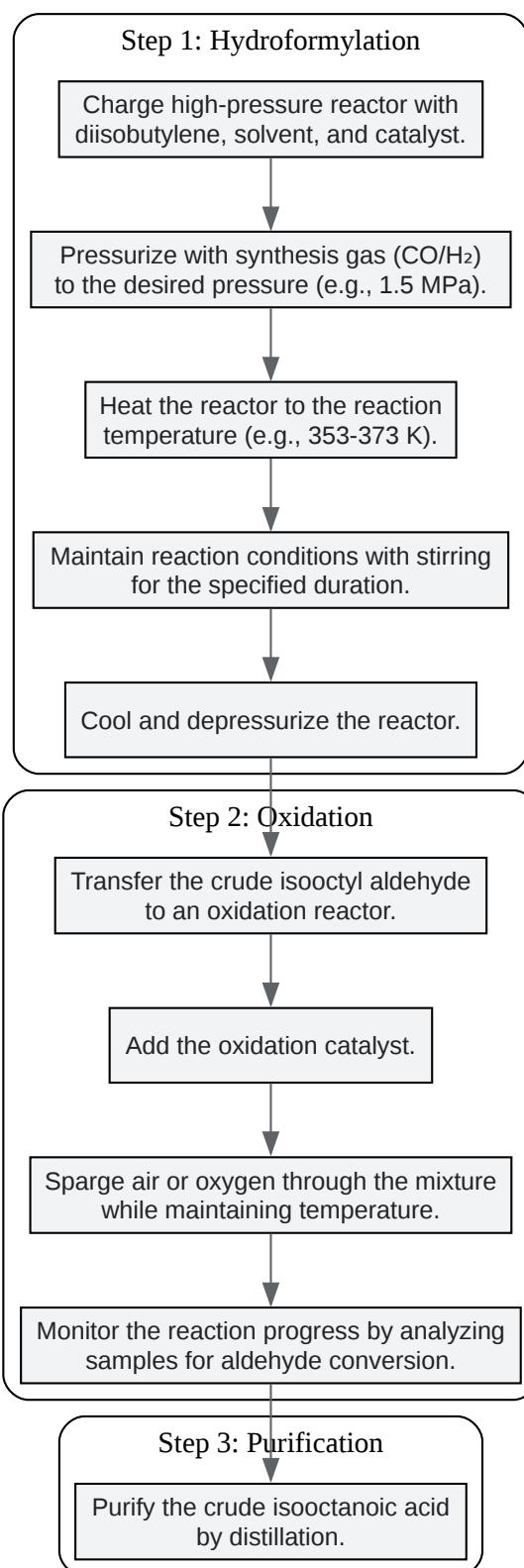
Kinetic Data

The kinetics of **isooctanoic acid** synthesis are influenced by various factors including catalyst type, temperature, pressure, and reactant concentrations.

Parameter	Value/Observation	Reaction/Condition	Notes and Citations
Reaction Order (Hydroformylation)	First order with respect to catalyst and H ₂ .	Hydroformylation of higher olefins.	The reaction rate can be inhibited by high partial pressures of CO.[2]
Activation Energy (Ea) for Olefin Insertion	8.5 kcal/mol (35.6 kJ/mol)	Hydroformylation of olefins.	This value is for the olefin insertion step, which is a key part of the catalytic cycle.[14]
Reaction Order (Aldehyde Oxidation)	First order with respect to the oxidant.	Oxidation of aliphatic aldehydes.	Michaelis-Menten type kinetics have been observed with respect to the aldehyde concentration.[15]
Kinetic Isotope Effect (kH/kD)	6.36	Oxidation of acetaldehyde.	Indicates that the cleavage of the α -C-H bond is part of the rate-determining step. [15]
Koch-Haaf Reaction Conditions	High pressure (50-1000 atm), elevated temperature (0-350 °C).	General Koch-Haaf reaction.	The use of formic acid (Koch-Haaf variation) can allow for near room temperature and atmospheric pressure conditions.[1][6]

Experimental Protocols

Detailed experimental protocols are often proprietary. However, based on patent literature and academic publications, the following outlines the general methodologies.


Protocol 1: Synthesis of Isooctanoic Acid via Hydroformylation and Oxidation

Objective: To synthesize **isooctanoic acid** from diisobutylene.

Materials:

- Diisobutylene
- Synthesis gas (CO/H₂ mixture)
- Rhodium-based catalyst (e.g., HRh(CO)(PPh₃)₃) with a phosphite ligand
- Solvent system (e.g., thermomorphic solvent system like propylene carbonate/dodecane/1,4-dioxane)[2]
- Oxygen or air
- Oxidation catalyst (e.g., cobalt or manganese salts)

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the two-step synthesis of **isooctanoic acid**.

Procedure:

- Hydroformylation: The diisobutylene, solvent, and catalyst are charged into a high-pressure autoclave. The reactor is sealed, purged with nitrogen, and then pressurized with the synthesis gas mixture. The reactor is heated to the target temperature (e.g., 353-373 K) and the reaction is allowed to proceed with vigorous stirring.[\[2\]](#) The progress of the reaction can be monitored by gas uptake.
- Oxidation: The crude isooctyl aldehyde product from the first step is transferred to a separate reactor equipped with a gas inlet and a stirrer. The oxidation catalyst is added. Air or oxygen is bubbled through the reaction mixture at a controlled temperature. The reaction is typically exothermic and may require cooling to maintain the desired temperature.
- Purification: Upon completion of the oxidation, the crude **isooctanoic acid** is purified, typically by distillation, to remove any unreacted starting materials, intermediates, and byproducts.

Protocol 2: Synthesis of Isooctanoic Acid via the Koch-Haaf Reaction

Objective: To synthesize **isooctanoic acid** from diisobutylene using the Koch-Haaf method.

Materials:

- Diisobutylene
- Formic acid (98-100%)
- Concentrated sulfuric acid (95-98%)
- Ice bath
- Quenching solution (ice-water)
- Extraction solvent (e.g., diethyl ether)
- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

- A flask equipped with a dropping funnel and a magnetic stirrer is charged with diisobutylene and cooled in an ice bath.
- A mixture of formic acid and concentrated sulfuric acid is prepared separately and cooled.
- The acid mixture is added dropwise to the stirred diisobutylene at a rate that maintains the reaction temperature below a certain limit (e.g., 10 °C). This step is highly exothermic and requires careful temperature control.
- After the addition is complete, the reaction mixture is stirred for an extended period, allowing it to slowly warm to room temperature.
- The reaction is quenched by pouring the mixture onto crushed ice.
- The product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed by evaporation.
- The crude **isooctanoic acid** is then purified by vacuum distillation.

Conclusion

The synthesis of **isooctanoic acid** is a well-established industrial process with the hydroformylation-oxidation route and the Koch-Haaf reaction being the most prominent methods. While detailed, publicly available thermodynamic and kinetic data for these specific transformations are limited, analysis of analogous reactions provides a solid foundation for understanding the principles governing these processes. The hydroformylation reaction is an exothermic process with kinetics that are highly dependent on the catalyst system and reaction conditions. The subsequent oxidation of the aldehyde intermediate is also a key step with its own distinct kinetic profile. The Koch-Haaf reaction offers a more direct route, proceeding through a carbocation intermediate, with the reaction conditions being a critical factor in determining yield and selectivity. Further research into the specific thermodynamics and kinetics of **isooctanoic acid** synthesis would be invaluable for further process optimization and the development of more efficient and sustainable production methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Koch Reaction (Chapter 71) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Koch reaction - Wikipedia [en.wikipedia.org]
- 7. Write down the Koch reaction hydro carboxylation of class 11 chemistry CBSE [vedantu.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. 3,5,5-TRIMETHYLHEXANOIC ACID - Ataman Kimya [atamanchemicals.com]
- 10. real.mtak.hu [real.mtak.hu]
- 11. real.mtak.hu [real.mtak.hu]
- 12. Advanced computation of enthalpies for a range of hydroformylation reactions with a predictive power to match experiments - Repository of the Academy's Library [real.mtak.hu]
- 13. aqueous solution - What are the enthalpy and entropy contributions to carboxylic acids dissociating in water? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. Hydroformylation, hydroaminomethylation and related tandem reactions of bio-derived renewable olefins: a step closer to sustainability - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00662C [pubs.rsc.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [isooctanoic acid reaction thermodynamics and kinetics]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1218633#isooctanoic-acid-reaction-thermodynamics-and-kinetics>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com